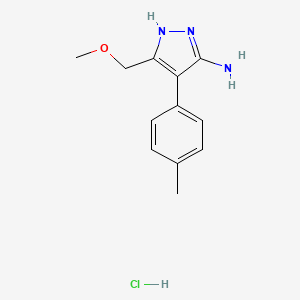

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride

Description

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a methoxymethyl group at position 5, a p-tolyl (4-methylphenyl) group at position 4, and an amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents compared to the free base. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBPCEJCNURBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2N)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis generally follows a sequence of:

- Construction of the pyrazole core with appropriate substitution,

- Introduction of the methoxymethyl group at the 5-position,

- Attachment of the p-tolyl group at the 4-position,

- Conversion of the pyrazole to the amine derivative,

- Formation of the hydrochloride salt for stability and isolation.

This approach aligns with standard methodologies used in pyrazole chemistry, involving condensation, substitution, and salt formation reactions.

Detailed Preparation Steps

Based on available data and analogous pyrazole syntheses, the preparation can be outlined as follows:

| Step | Reaction Description | Reagents & Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Formation of 4-p-tolyl-pyrazole core | Condensation of p-tolyl-substituted precursors with hydrazine derivatives | Heating in ethanol or suitable solvent under reflux | Formation of 4-p-tolyl-pyrazole intermediate |

| 2. Introduction of methoxymethyl group at 5-position | Alkylation using methoxymethyl halide (e.g., methoxymethyl chloride) in the presence of a base | Use of bases like potassium carbonate in polar aprotic solvents (DMF, acetonitrile), room temperature to mild heating | Selective substitution at 5-position to yield 5-methoxymethyl-4-p-tolyl-pyrazole |

| 3. Amination at 3-position | Reduction or substitution reactions to introduce amine functionality | Use of reducing agents or amination reagents under controlled conditions | Formation of 5-methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine |

| 4. Hydrochloride salt formation | Treatment with hydrochloric acid in an appropriate solvent | Solvent evaporation or precipitation | Isolation of 5-methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride |

This sequence is supported by general pyrazole synthetic strategies and is reflected in the synthesis descriptions from chemical suppliers and research literature.

Research Findings and Reaction Conditions

Condensation Reactions: Pyrazole rings are commonly formed by condensation of hydrazines with β-dicarbonyl compounds or equivalents. For the 4-p-tolyl substitution, p-tolyl-substituted ketones or aldehydes are typical starting materials.

Alkylation for Methoxymethyl Group: Alkylation at the 5-position is achieved under mild basic conditions using methoxymethyl halides. Potassium carbonate in DMF or acetonitrile is effective, with reaction times ranging from several hours to overnight at temperatures from ambient to 60 °C.

Amination: Introduction of the amine group at the 3-position can be performed via reduction of nitro precursors or direct substitution reactions. Controlled conditions prevent over-reduction or side reactions.

Salt Formation: Conversion to the hydrochloride salt stabilizes the compound and facilitates purification. Typically, hydrochloric acid in ether or alcohol solvents precipitates the salt, which is then filtered and dried.

Example Data Table of Key Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent for condensation | Ethanol, reflux | Ensures complete ring closure |

| Base for alkylation | Potassium carbonate (K2CO3) | Mild base, prevents decomposition |

| Alkylating agent | Methoxymethyl chloride | Provides methoxymethyl group |

| Temperature for alkylation | 25–60 °C | Mild heating improves yield |

| Amination reagent | Hydrazine derivatives or reducing agents | Depends on precursor used |

| Hydrochloride formation | HCl in ethanol or ether | Precipitates pure hydrochloride salt |

| Yield | Approximately 70–85% overall | Depends on purity of intermediates |

Notes on Reaction Optimization

Reaction times and temperatures must be carefully controlled to avoid side reactions, such as over-alkylation or decomposition of the pyrazole ring.

Purification steps often involve recrystallization or chromatography to achieve high purity, especially prior to salt formation.

The choice of solvent and base can significantly affect the selectivity and yield of the alkylation step.

Chemical Reactions Analysis

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound exhibits potential as a lead structure in drug discovery due to its pyrazole moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. Pyrazole derivatives have been explored for their ability to inhibit specific enzymes or pathways involved in disease processes.

- Proteomics Research :

-

Biochemical Assays :

- The compound can be employed in biochemical assays to assess enzyme activity or receptor binding, contributing to the understanding of metabolic pathways and signaling cascades in cells.

-

Agricultural Chemistry :

- Research indicates that pyrazole-based compounds may have applications in agriculture as pesticides or herbicides due to their ability to interact with biological systems of pests or weeds.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.

-

Enzyme Inhibition Studies :

- In vitro studies have shown that similar pyrazole compounds can inhibit specific kinases involved in cancer progression, indicating that this compound might also possess kinase-inhibitory properties, making it relevant for targeted cancer therapies.

-

Pharmacokinetic Profiling :

- Research has focused on the pharmacokinetics of pyrazole derivatives, suggesting that modifications to the structure can enhance bioavailability and reduce toxicity, which is critical for developing safe therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The target compound shares functional motifs with several pyrazole and pyrimidine derivatives. Key comparisons include:

Table 1: Substituent Comparison of Selected Compounds

Key Observations :

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns significantly influence physicochemical properties. The hydrochloride salt in the target compound facilitates strong ionic and hydrogen-bonding networks (e.g., N–H···Cl interactions), which may contrast with the weaker van der Waals interactions in neutral analogs like Compound 2 or 3. Etter’s graph set analysis () could predict distinct supramolecular architectures, such as chains or rings, depending on protonation states .

Pharmacological and Material Science Implications

- Bioactivity : The p-tolyl group, common in NSAIDs and kinase inhibitors, may confer target affinity, while the methoxymethyl group could modulate bioavailability .

- Material Science : The hydrochloride salt’s ionic character may make it suitable for crystalline materials with defined melting points, contrasting with the free-base analogs’ lower thermal stability .

Biological Activity

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1240049-62-0) is a heterocyclic compound that has gained attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | 5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine; hydrochloride |

| LogP | 3.4969 |

| PSA | 63.93 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to a range of biological effects. It has been noted for its potential in enzyme inhibition and receptor binding studies, which are crucial for understanding its therapeutic implications .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, derivatives of pyrazole compounds have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves targeting bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting tubulin polymerization, which is vital for cell division. In vitro studies have demonstrated that certain derivatives can arrest the cell cycle in the G2/M phase, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various experimental models, indicating its potential role in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent .

- Anticancer Activity Assessment : Another research project evaluated the compound's ability to inhibit cancer cell growth in vitro, revealing IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, including HeLa cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 4-p-Tolyl-2H-pyrazol-3-ylamine | Less effective due to lack of methoxymethyl group |

| 5-Methoxymethyl-2H-pyrazol-3-ylamine | Reduced activity compared to the target compound |

| 4-Pyridyl analogs | Varied activities; some show better anti-inflammatory effects |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride, and how can intermediates be validated?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of the pyrazole core followed by functionalization. For example, Mannich reactions (commonly used in pyrazole derivatives) could introduce the methoxymethyl and p-tolyl groups . Key intermediates should be characterized using 1H/13C NMR (for structural confirmation), HPLC (purity >98%), and mass spectrometry (exact mass verification). X-ray diffraction (as demonstrated in pyrazole crystal studies) provides definitive structural validation .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight, multinuclear NMR (1H, 13C, DEPT-135) for functional group analysis, and HPLC with UV/Vis detection (λ = 254 nm) for purity assessment. For crystalline samples, single-crystal X-ray diffraction resolves bond angles and stereochemistry . Stability under varying pH and temperature can be assessed via accelerated degradation studies using LC-MS .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer : Conduct systematic solubility tests in solvents like DMSO, methanol, and aqueous buffers (pH 1–12) using UV spectrophotometry or gravimetric analysis . Stability studies should include thermal analysis (TGA/DSC ) and photodegradation assays (exposure to UV light). Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for critical steps (e.g., Mannich reaction) in the synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions between variables. For example, ICReDD’s computational-experimental feedback loop reduces optimization time by 40% by integrating quantum chemical calculations with empirical data .

Q. How should contradictions between spectral data (e.g., NMR vs. mass spectrometry) during structure elucidation be resolved?

- Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC, HMBC) to resolve signal overlap. If discrepancies persist, synthesize isotopically labeled analogs (e.g., 13C-labeled methoxymethyl groups) for unambiguous assignment. Computational tools like DFT-based NMR prediction (Gaussian or ORCA) can simulate spectra and identify errors in proposed structures .

Q. What computational strategies are effective in predicting reactivity and guiding synthesis design for this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways and transition states (e.g., for methoxymethylation). Molecular docking (AutoDock Vina) can predict interactions with biological targets, informing structural modifications. ICReDD’s hybrid approach combines quantum mechanics with machine learning to prioritize high-yield routes .

Q. What challenges arise during scale-up from milligram to gram quantities, and how can they be mitigated?

- Methodological Answer : Address heterogeneous mixing in large batches using continuous-flow reactors for exothermic steps (e.g., Mannich reactions). Monitor purity with in-line PAT (Process Analytical Technology) tools like FTIR. Adjust purification protocols (e.g., switch from column chromatography to recrystallization in ethanol/water) to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.